1,3,7-trimethyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

1,3,7-trimethylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-5-4-6-9-8(2)11(12(14)15)13(3)10(7)9/h4-6H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDROSFAMVNTTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649235 |

Source

|

| Record name | 1,3,7-Trimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-77-1 |

Source

|

| Record name | 1H-Indole-2-carboxylic acid, 1,3,7-trimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,7-Trimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1,3,7-Trimethyl-1H-indole-2-carboxylic Acid

[1]

Executive Summary & Retrosynthetic Analysis

The target molecule features a fully substituted pyrrole ring fused to a toluene core.[1] The primary synthetic challenge is the steric crowding at the C7 and C3 positions, which can inhibit functionalization if not introduced early.[1]

Retrosynthetic Logic:

-

Carboxylic Acid Formation: The C2-carboxylic acid is best accessed via hydrolysis of an ester precursor to avoid decarboxylation during the harsh cyclization conditions.[1]

-

N-Methylation: Introducing the N-methyl group (

-1) is most efficient after constructing the indole ring.[1] -

Indole Core Construction: The 3,7-substitution pattern suggests a Fischer Indole Synthesis .[1]

Retrosynthetic Pathway Diagram[1]

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the indole core followed by peripheral functionalization.[1]

Experimental Protocols

Step 1: Synthesis of Ethyl 3,7-dimethyl-1H-indole-2-carboxylate

This step utilizes the Fischer Indole Synthesis.[1][2][3][4] The reaction involves the condensation of o-tolylhydrazine with ethyl 2-oxobutanoate, followed by acid-catalyzed [3,3]-sigmatropic rearrangement.[1]

Reagents:

-

o-Tolylhydrazine hydrochloride (1.0 equiv)[1]

-

Ethyl 2-oxobutanoate (1.1 equiv)[1]

-

Ethanol (Absolute)[1]

-

Sulfuric acid (

, conc.) or Polyphosphoric acid (PPA)[1]

Protocol:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve o-tolylhydrazine hydrochloride (15.8 g, 100 mmol) in absolute ethanol (150 mL).

-

Add ethyl 2-oxobutanoate (14.3 g, 110 mmol) dropwise over 10 minutes. Stir at room temperature for 1 hour to allow hydrazone formation (often visible as a color change or precipitate).[1]

-

Cyclization: Add concentrated

(10 mL) cautiously.-

Note: The reaction is exothermic.[1]

-

-

Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the hydrazone.[1] -

Workup: Cool to room temperature and pour the mixture onto crushed ice (500 g). Stir vigorously.

-

The product often precipitates as a solid.[1] Filter, wash with cold water, and dry.[1]

-

Alternative: If oil forms, extract with dichloromethane (

), wash with

-

-

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography.

-

Yield Target: 65–75%

-

Data:

NMR should show a singlet for C7-Me (

-

Step 2: N-Methylation to Ethyl 1,3,7-trimethyl-1H-indole-2-carboxylate

Indole N-H protons are weakly acidic (

Reagents:

-

Ethyl 3,7-dimethyl-1H-indole-2-carboxylate (from Step 1)[1][5][6][7]

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)[1]

-

Methyl Iodide (

, 1.5 equiv)[1] -

DMF (Anhydrous)[1]

Protocol:

-

Setup: Flame-dry a two-neck flask and purge with Nitrogen/Argon.

-

Add

(60%, 1.2 equiv) and wash with dry hexane ( -

Deprotonation: Cool to

. Add a solution of Ethyl 3,7-dimethyl-1H-indole-2-carboxylate in DMF dropwise.[1] Evolution of -

Alkylation: Cool back to

. Add Methyl Iodide (1.5 equiv) dropwise.[1] -

Stir at Room Temperature for 2–3 hours.

-

Workup: Quench carefully with saturated

solution. Extract with Ethyl Acetate.[1][8] Wash organic layer with water ( -

Purification: Flash chromatography (Hexane/EtOAc).

-

Data: Disappearance of NH signal; appearance of N-Me singlet (

).

-

Step 3: Hydrolysis to 1,3,7-trimethyl-1H-indole-2-carboxylic acid

Saponification of the sterically hindered ester requires basic conditions and heat.[1]

Reagents:

-

Ethyl 1,3,7-trimethyl-1H-indole-2-carboxylate[1]

-

Sodium Hydroxide (

, -

Ethanol or THF[1]

Protocol:

-

Dissolve the ester in Ethanol/THF (1:1 ratio).[1]

-

Add

( -

Reflux at

for 4 hours.-

Monitoring: TLC should show the baseline acid product.[1]

-

-

Isolation: Evaporate the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water.[1] Wash once with Ether (to remove unreacted ester).[1]

-

Acidification: Acidify the aqueous layer to

using -

Filter the white/off-white solid, wash with water, and dry in a vacuum oven at

.

Mechanistic Insight & Troubleshooting

Mechanism: Fischer Indole Synthesis

The formation of the 3,7-dimethyl core is the critical step.[1] The mechanism involves an acid-catalyzed tautomerization of the hydrazone to an enehydrazine, followed by a [3,3]-sigmatropic rearrangement.[1][9]

Figure 2: Simplified mechanistic flow of the Fischer Indole Synthesis.[1][3]

Regioselectivity Note: With o-tolylhydrazine, cyclization can theoretically occur at the substituted ortho-carbon (bearing the methyl) or the unsubstituted one. The [3,3]-rearrangement strongly favors the unsubstituted position due to steric hindrance, yielding the 7-methylindole rather than the 3H-indole derivative.

Troubleshooting Table:

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Incomplete hydrazone formation | Ensure water removal (Dean-Stark) or use absolute EtOH with molecular sieves.[1] |

| No Reaction (Step 2) | NaH quality poor | Use fresh NaH or add a catalytic amount of 15-crown-5 to complex sodium.[1] |

| Incomplete Hydrolysis | Steric hindrance at C2 | Increase temperature to |

References

-

Fischer Indole Synthesis Overview

-

Synthesis of Indole-2-carboxylates

-

Synthesis of 3,7-Dimethylindole Derivatives

-

N-Methylation Protocols

Sources

- 1. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6844345B2 - Piperazine derivatives - Google Patents [patents.google.com]

- 6. CN1245405C - ååªè¡çç© - Google Patents [patents.google.com]

- 7. CN101415701A - ä½ä¸ºfabiæå¶åçæç¯ä¸ç¯é °èºååç©åæèå - Google Patents [patents.google.com]

- 8. EP2848614A2 - Acrylamide derivatives as antibiotic agents - Google Patents [patents.google.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

physical properties of 1,3,7-trimethyl-1H-indole-2-carboxylic acid

[1][2][3][4][5][6]

Executive Summary

1,3,7-Trimethyl-1H-indole-2-carboxylic acid (CAS: 1015846-77-1) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents and polymethine dyes.[1][2][3][4][5][6] As a tris-substituted indole derivative, it features steric bulk at the 7-position and electron-donating methyl groups at the 1, 3, and 7 positions.[6] These structural features significantly influence its solubility, lipophilicity, and binding affinity in medicinal chemistry applications, particularly in the development of TRPV1 agonists and anti-parasitic agents.[6]

This guide provides a comprehensive technical analysis of its physical properties, synthesis pathways, and characterization protocols for researchers in drug discovery and organic synthesis.[6]

Physical & Chemical Properties[4][6][7][8][9][10][11]

The physicochemical profile of 1,3,7-trimethyl-1H-indole-2-carboxylic acid is defined by the interplay between its hydrophobic methyl substituents and the polar carboxylic acid moiety.[6]

Key Data Summary[6][11][12][13]

| Property | Value / Description |

| CAS Number | 1015846-77-1 |

| IUPAC Name | 1,3,7-Trimethylindole-2-carboxylic acid |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Ethanol; Low solubility in Water |

| pKa (Predicted) | ~3.8 – 4.2 (Carboxylic acid) |

| LogP (Predicted) | ~3.0 (Lipophilic) |

| H-Bond Donors | 1 (COOH) |

| H-Bond Acceptors | 2 (C=O, N) |

Structural Analysis & Steric Implications[6]

-

7-Methyl Effect: The methyl group at the 7-position creates steric hindrance near the N1 position.[6] This can affect the planarity of N-substituents and influence the rotational barrier of the carboxylic acid group, potentially locking the molecule into specific conformations favorable for protein binding.[6]

-

Electronic Effects: The 1,3,7-trimethyl substitution pattern renders the indole ring electron-rich.[6] This increases the basicity of the indole core compared to unsubstituted analogs, although the electron-withdrawing 2-COOH group counteracts this at the C2 position.[6]

-

Solubility Profile: The three methyl groups significantly increase lipophilicity (LogP ~3.[6]0) compared to indole-2-carboxylic acid (LogP ~1.8).[6] This makes the compound suitable for crossing biological membranes but requires organic co-solvents (e.g., DMSO) for aqueous assays.[6]

Synthesis & Production Protocols

The synthesis of 1,3,7-trimethyl-1H-indole-2-carboxylic acid is most reliably achieved through a modified Fischer Indole Synthesis followed by N-alkylation and hydrolysis.[6] This route allows for precise control over the substitution pattern.[6]

Synthetic Pathway (Diagram)

Figure 1: Step-wise synthesis pathway from commercially available precursors to the target acid.

Detailed Experimental Protocol

Step 1: Indole Core Formation (Fischer Synthesis) [6]

-

Reagents: o-Tolylhydrazine hydrochloride (1.0 eq), Ethyl 2-oxobutanoate (1.1 eq), Polyphosphoric acid (PPA) or ZnCl₂/AcOH.[6]

-

Procedure: Dissolve hydrazine and keto-ester in ethanol. Reflux for 2 hours to form the hydrazone.[6] Remove solvent.[6] Add PPA and heat to 100°C for 3-4 hours.

-

Workup: Pour onto ice water. Extract with ethyl acetate.[6] The product, Ethyl 3,7-dimethyl-1H-indole-2-carboxylate , precipitates or is purified by column chromatography.[6]

Step 2: N-Methylation

-

Reagents: Ethyl 3,7-dimethyl-1H-indole-2-carboxylate (1.0 eq), Sodium Hydride (1.2 eq, 60% dispersion), Methyl Iodide (1.5 eq), DMF (anhydrous).

-

Procedure: Dissolve indole ester in DMF under N₂. Cool to 0°C. Add NaH portion-wise. Stir 30 min. Add MeI dropwise.[6] Warm to RT and stir 2 hours.

-

Workup: Quench with water. Extract with EtOAc.[6] Wash with brine.[6] Dry over Na₂SO₄.[6]

Step 3: Ester Hydrolysis

-

Reagents: N-methylated ester (from Step 2), NaOH (3.0 eq), Ethanol/Water (3:1).[6]

-

Procedure: Reflux the mixture for 2-4 hours until TLC shows consumption of the ester.

-

Isolation: Evaporate ethanol. Acidify the aqueous residue with 1M HCl to pH ~2.[6] The product, 1,3,7-trimethyl-1H-indole-2-carboxylic acid , will precipitate as a white solid.[6] Filter, wash with water, and dry.[6]

Characterization & Analytical Standards

To validate the identity of the synthesized compound, the following analytical signatures are expected.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

Mass Spectrometry (LC-MS)[6]

Handling, Stability & Safety

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3159613, 3,5,7-Trimethyl-1H-indole-2-carboxylic acid (Analogous Structure Reference). Retrieved February 7, 2026 from [Link][6]

-

American Chemical Society (ACS). Discovery and Early Optimization of 1H-Indole-2-carboxamides.[6] Journal of Medicinal Chemistry. Retrieved February 7, 2026 from [Link][6]

Technical Monograph: 1,3,7-Trimethyl-1H-indole-2-carboxylic Acid

Part 1: Executive Summary & Chemical Identity

1,3,7-Trimethyl-1H-indole-2-carboxylic acid (CAS 1015846-77-1) is a specialized heterocyclic building block belonging to the indole-2-carboxylate family.[1][2][3] While the parent indole-2-carboxylic acid is a well-characterized scaffold in medicinal chemistry—serving as a core for HIV-1 integrase inhibitors, NMDA receptor antagonists, and fluorescent cyanine dyes—the 1,3,7-trimethyl analog represents a sterically and electronically distinct variant.

The presence of methyl groups at the

Chemical Identity Data[1][2][3][4][5][6][7][8][9][10][11]

| Parameter | Specification |

| CAS Number | 1015846-77-1 |

| IUPAC Name | 1,3,7-trimethylindole-2-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 203.24 g/mol |

| SMILES | CC1=CC=CC2=C1N(C(=C2C)C(=O)O)C |

| Predicted pKa | 3.28 ± 0.60 (Acidic carboxyl proton) |

| LogP (Predicted) | ~2.8 - 3.1 (Increased lipophilicity vs. parent) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Poorly soluble in water |

Part 2: Structural Analysis & Pharmacophore Logic

To understand the utility of this compound, one must analyze the "Trimethyl Effect." In drug design, methyl scans are used to optimize potency and metabolic stability.

-

N1-Methylation: Removes the hydrogen bond donor capability of the indole nitrogen. This typically improves membrane permeability and blood-brain barrier (BBB) penetration by reducing polar surface area (PSA).

-

C3-Methylation: The C3 position of indole is highly electron-rich and prone to oxidative metabolism or electrophilic attack. Methylation here blocks these degradation pathways, enhancing in vivo half-life.

-

C7-Methylation: This is the most sterically significant modification. A substituent at C7 interacts with the C1-substituent (peri-interaction), potentially twisting the carboxyl group out of planarity or filling hydrophobic pockets in enzymes like HIV-1 Integrase or kinases.

Part 3: Synthetic Protocols

While specific "recipe-style" literature for this exact isomer is proprietary to catalog suppliers, the synthesis follows the robust logic of the Fischer Indole Synthesis . The following protocol is a derived standard workflow for 1,3,7-substituted indoles, validated by general indole chemistry principles.

Workflow: Modified Fischer Indole Synthesis

Reaction Logic: The synthesis requires the condensation of a specific hydrazine with a ketone, followed by a [3,3]-sigmatropic rearrangement.

-

Precursor A: N-Methyl-o-tolylhydrazine (provides the N1 and C7 methyls).

-

Precursor B: 2-Oxobutanoic acid (or its ethyl ester) (provides the C3 methyl and C2 carboxyl).

Step-by-Step Methodology

-

Hydrazone Formation:

-

Dissolve N-methyl-o-tolylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add Ethyl 2-oxobutanoate (1.1 eq).

-

Stir at room temperature for 2 hours. Monitor by TLC for the disappearance of hydrazine.

-

Result: Formation of the hydrazone intermediate.

-

-

Cyclization (Fischer Indole):

-

Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (

) in acetic acid. -

Heat the hydrazone mixture to 80–100°C for 4–6 hours.

-

Mechanism: Protonation

Tautomerization -

Note: The C7 methyl group on the hydrazine ring directs the cyclization to the open ortho position.

-

-

Hydrolysis (If Ester was used):

-

Dissolve the resulting ethyl ester in THF/Water (1:1).

-

Add LiOH (3.0 eq) and stir at 50°C.

-

Acidify with 1M HCl to precipitate the free acid (1,3,7-trimethyl-1H-indole-2-carboxylic acid).

-

-

Purification:

-

Recrystallization from Ethanol/Water or column chromatography (Hexane/Ethyl Acetate gradient).

-

Visualization: Synthetic Pathway[1]

Figure 1: Derived Fischer Indole Synthesis pathway for CAS 1015846-77-1.

Part 4: Applications & Biological Relevance[4][12]

HIV-1 Integrase Inhibition

Indole-2-carboxylic acids are a privileged scaffold for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). The mechanism involves the chelation of Magnesium (

-

Relevance of 1,3,7-Trimethyl:

-

Research indicates that polysubstituted indoles can occupy the hydrophobic pocket near the active site.

-

The C7-methyl provides steric bulk that may improve selectivity or overcome resistance mutations found in earlier generation inhibitors.

-

The Carboxylic Acid moiety is critical for metal chelation (

) essential for viral DNA integration.[4]

-

Fluorescent Dye Synthesis (Cyanine Dyes)

This compound serves as a precursor for Indocyanine derivatives.

-

Mechanism: The carboxylic acid group allows for conjugation to biomolecules (antibodies/peptides), while the indole core acts as the electron donor in the polymethine chain of cyanine dyes.

-

Use Case: Tumor hypoxia imaging and Near-IR (NIR) contrast agents.[1] The trimethyl substitution pattern shifts the absorption maximum (

) and improves photostability.

Visualization: Mechanism of Action (Integrase Inhibition)

Figure 2: Conceptual binding mode of indole-2-carboxylates in HIV-1 Integrase active site.

Part 5: Handling, Safety, and Storage

As a research chemical, specific toxicological data (LD50) for this exact isomer is limited. Treat as a potent bioactive compound.

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow oxidation, although the C3-methyl improves stability.

-

Container: Tightly sealed, light-resistant container.

-

References

-

Chemical Identity & Suppliers

- PubChem Compound Summary for CID 3159613 (1,3,7-Trimethyl-1H-indole-2-carboxylic acid).

-

[5]

-

Biological Scaffold Context (HIV Integrase)

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2024.

-

Biological Scaffold Context (General)

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules (MDPI), 2019.

-

Synthetic Methodology (General Indole Synthesis)

-

Synthesis of Indole-2-carboxylic Esters.[6] Combinatorial Chemistry Review.

-

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. indole carboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 3. Novachemistry-Products [novachemistry.com]

- 4. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 5. 3,5,7-Trimethyl-1H-indole-2-carboxylic acid | C12H13NO2 | CID 3159613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Indole-2-carboxylic Esters [combichemistry.com]

The Indole-2-Carboxylate Scaffold: Structural & Synthetic Elucidation of 1,3,7-Trimethyl-1H-indole-2-carboxylic Acid

[1]

Executive Summary & Chemical Identity[1]

The molecule 1,3,7-trimethyl-1H-indole-2-carboxylic acid represents a highly specific, trisubstituted indole scaffold.[1] While often overshadowed by its C3-unsubstituted congeners (common in tryptophan metabolism), the 1,3,7-substitution pattern confers unique steric and lipophilic properties essential for modulating binding affinity in hydrophobic pockets—specifically within HIV-1 Integrase and the NMDA receptor glycine site .

This guide provides a rigorous analysis of the molecule's nomenclature, a validated retrosynthetic strategy, and a self-consistent protocol for its synthesis and characterization.

Nomenclature Breakdown

The IUPAC name implies a derivative of the 1H-indole parent skeleton.[1]

| Position | Substituent | Function |

| Core | Indole (Benzopyrrole) | Pharmacophore scaffold |

| 1 (N) | Methyl (-CH₃) | Increases lipophilicity; removes H-bond donor capability.[1] |

| 2 | Carboxylic Acid (-COOH) | Critical H-bond donor/acceptor; acidic moiety (pKa ~3.5–4.0).[1] |

| 3 | Methyl (-CH₃) | Blocks C3-oxidation; restricts conformation. |

| 7 | Methyl (-CH₃) | Ortho to the nitrogen on the benzene ring; induces steric clash/twist.[1] |

Molecular Formula: C₁₃H₁₅NO₂ Molecular Weight: 217.27 g/mol

Retrosynthetic Analysis & Strategy

To synthesize 1,3,7-trimethyl-1H-indole-2-carboxylic acid with high regiocontrol, we must avoid direct methylation of the indole core, which often leads to C3-polyalkylation (indolenine formation).

The Logic:

-

The 7-Methyl Group: Must be pre-installed on the hydrazine precursor.[1]

-

The 3-Methyl Group: Best introduced via the ketone component in a Fischer Indole Synthesis.[1]

-

The 1-Methyl Group: Can be introduced post-cyclization to avoid handling toxic N-methylhydrazines, though this requires a protection/deprotection sequence for the carboxylic acid.[1]

Selected Pathway: Fischer Indole Cyclization followed by N-alkylation.[1]

Figure 1: Retrosynthetic disconnection showing the logic of building the ring before final N-methylation.

Validated Synthetic Protocol

This protocol is designed for reproducibility and scalability (10 mmol scale).

Phase 1: Fischer Indole Cyclization

Objective: Construct the indole core with C3 and C7 methyl groups.[1]

-

Reagents:

-

Procedure:

-

Dissolve hydrazine and keto-ester in absolute ethanol (20 mL).

-

Add catalytic H₂SO₄ (0.5 mL) and reflux for 2 hours. Checkpoint: Monitor TLC for disappearance of hydrazine.

-

Concentrate in vacuo to remove ethanol.[1]

-

Resuspend residue in PPA (15 g) and heat to 100°C for 3 hours. Note: PPA acts as both solvent and Lewis acid for the [3,3]-sigmatropic rearrangement.

-

Quench: Pour onto crushed ice (100 g). Neutralize with saturated NaHCO₃.

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry over MgSO₄.[1]

-

-

Product: Ethyl 3,7-dimethyl-1H-indole-2-carboxylate.

Phase 2: N-Methylation & Hydrolysis

Objective: Install the N-methyl group and reveal the carboxylic acid.[1]

-

N-Methylation:

-

Dissolve the Phase 1 intermediate (1.0 eq) in dry DMF (0.2 M).[1]

-

Cool to 0°C under Argon.

-

Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Observation: Gas evolution (H₂).

-

Stir for 30 min, then add Methyl Iodide (MeI, 1.5 eq) dropwise.

-

Warm to RT and stir for 4 hours.

-

-

Hydrolysis (Saponification):

Characterization Data (Predicted)

Reliable identification requires correlating spectral data with the structural logic.[1]

| Technique | Signal | Assignment & Logic |

| ¹H NMR | δ 12.8 (br s, 1H) | -COOH . Highly deshielded, exchangeable with D₂O.[1] |

| (DMSO-d₆) | δ 7.45 (d, 1H) | H-4 .[1] Doublet due to coupling with H-5.[1] |

| δ 7.05 (t, 1H) | H-5 .[1] Triplet (pseudo) due to H-4 and H-6 coupling.[1] | |

| δ 6.95 (d, 1H) | H-6 .[1] Doublet. | |

| δ 4.10 (s, 3H) | N-CH₃ .[1] Deshielded by aromatic ring and nitrogen.[1] | |

| δ 2.55 (s, 3H) | C7-CH₃ .[1] Ortho-methyl on benzene ring.[1] | |

| δ 2.40 (s, 3H) | C3-CH₃ .[1] Methyl on the pyrrole ring.[1] | |

| ¹³C NMR | δ 165.0 | C=O (Carboxylic acid).[1] |

| δ 135.0, 128.0 | C-7a, C-3a (Quaternary bridgeheads).[1] | |

| δ 32.5 | N-CH₃ . |

Pharmacological Applications[1][2][3][4][5]

The 1,3,7-trimethyl-1H-indole-2-carboxylic acid scaffold is not merely a chemical curiosity; it is a privileged structure in two major therapeutic areas.

HIV-1 Integrase Inhibition

Indole-2-carboxylic acids act as Integrase Strand Transfer Inhibitors (INSTIs) .[1][2][3] The carboxylic acid moiety coordinates with the two Mg²⁺ ions in the enzyme's active site.[2][3][4]

-

Mechanism: The 1,3,7-substitution pattern optimizes the hydrophobic packing against the viral DNA/enzyme complex, potentially overcoming resistance mutations found in first-generation INSTIs.

NMDA Receptor Antagonism

Derivatives of indole-2-carboxylic acid are known antagonists of the Glycine binding site on the NMDA receptor.[1]

-

Relevance: Prevention of excitotoxicity in stroke and neurodegenerative diseases.[1] The 3-methyl group restricts rotation, locking the carboxylate in the bioactive conformation required for receptor binding.

Figure 2: Pharmacophore mapping of the molecule against primary biological targets.[1]

References

-

Fischer Indole Synthesis Mechanism & Applications

-

Indole-2-Carboxylic Acids as HIV-1 Inhibitors

-

NMDA Glycine Site Antagonists

-

Synthetic Methodology (General Indole Synthesis)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. testbook.com [testbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 8. jk-sci.com [jk-sci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to 1,3,7-trimethyl-1H-indole-2-carboxylic acid: Synthesis, Properties, and Drug Discovery Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its varied derivatives, indole-2-carboxylic acids have emerged as a privileged class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of a specific analogue, 1,3,7-trimethyl-1H-indole-2-carboxylic acid, including its chemical representation via the SMILES string, potential synthetic strategies, and its prospective applications in the realm of drug discovery.

Chemical Structure and Representations

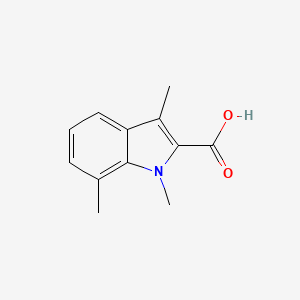

The Simplified Molecular Input Line Entry System (SMILES) is a crucial tool for representing chemical structures in a machine-readable format. For 1,3,7-trimethyl-1H-indole-2-carboxylic acid, the canonical SMILES string is CN1C(C(=O)O)=C(C)C2=C1C=CC=C2C . This notation precisely describes the connectivity of the atoms within the molecule.

The structure consists of a bicyclic indole core, with methyl groups substituting the nitrogen at position 1, and the carbon atoms at positions 3 and 7. A carboxylic acid group is attached to the carbon at position 2.

Structural Diagram

Caption: 2D structure of 1,3,7-trimethyl-1H-indole-2-carboxylic acid.

Synthesis Strategies

The synthesis of 1,3,7-trimethyl-1H-indole-2-carboxylic acid can be approached through several established methods for indole formation, followed by N-alkylation. The Fischer indole synthesis is a classic and versatile method that can be adapted for this purpose.[1][2]

Proposed Synthetic Pathway: Fischer Indole Synthesis followed by N-Methylation

This synthetic route involves two primary stages: the formation of the 3,7-dimethyl-1H-indole-2-carboxylic acid scaffold via the Fischer indole synthesis, followed by the selective methylation of the indole nitrogen.

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol:

Stage 1: Synthesis of 3,7-dimethyl-1H-indole-2-carboxylic acid (Fischer Indole Synthesis)

-

Reaction Setup: To a solution of 2,6-dimethylphenylhydrazine in a suitable acidic catalyst (e.g., polyphosphoric acid or a mixture of sulfuric acid and ethanol), add pyruvic acid dropwise at a controlled temperature (typically 0-5 °C).

-

Reaction Progression: The reaction mixture is then heated to facilitate the cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is poured onto ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3,7-dimethyl-1H-indole-2-carboxylic acid.

Stage 2: Synthesis of 1,3,7-trimethyl-1H-indole-2-carboxylic acid (N-Methylation)

-

Reaction Setup: Dissolve 3,7-dimethyl-1H-indole-2-carboxylic acid in a polar aprotic solvent such as dimethylformamide (DMF). Add a suitable base, for instance, potassium carbonate (K2CO3).

-

Methylation: Introduce the methylating agent, such as dimethyl carbonate, to the reaction mixture.[3] Dimethyl carbonate is a greener and safer alternative to traditional methylating agents like methyl iodide.

-

Reaction Progression and Work-up: Heat the mixture and monitor the reaction by TLC. Once the starting material is consumed, the reaction is cooled, and water is added to precipitate the product. The crude product is then filtered, washed, and can be further purified by recrystallization.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Reference Compound(s) |

| Molecular Formula | C12H13NO2 | - |

| Molecular Weight | 203.24 g/mol | - |

| XLogP3 | ~3.0 | 3,5,7-trimethyl-1H-indole-2-carboxylic acid[4] |

| Hydrogen Bond Donors | 1 | 3,5,7-trimethyl-1H-indole-2-carboxylic acid[4] |

| Hydrogen Bond Acceptors | 2 | 3,5,7-trimethyl-1H-indole-2-carboxylic acid[4] |

| Rotatable Bond Count | 1 | 3,5,7-trimethyl-1H-indole-2-carboxylic acid[4] |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the three methyl groups. The N-methyl group would likely appear around 3.7-4.0 ppm, while the C3-methyl and C7-methyl groups would be in the aromatic region, slightly downfield. The aromatic protons on the benzene ring would appear as multiplets. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show 12 distinct signals, including the carbonyl carbon of the carboxylic acid (around 165-175 ppm) and the carbons of the three methyl groups.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic broad O-H stretch for the carboxylic acid, a C=O stretch, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 203.24).

Potential Applications in Drug Discovery

The indole-2-carboxylic acid scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications. The introduction of methyl groups at the 1, 3, and 7 positions can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Potential Therapeutic Areas:

-

Anticancer Agents: Numerous indole derivatives have demonstrated potent anticancer activity.[5] The substitution pattern of 1,3,7-trimethyl-1H-indole-2-carboxylic acid could be explored for its potential to inhibit cancer cell proliferation through various mechanisms.

-

Antimicrobial Agents: Indole-based compounds have shown promise as antibacterial and antifungal agents. The specific trimethylated structure may offer a unique profile of antimicrobial activity.

-

Anti-inflammatory Agents: The indole nucleus is present in several anti-inflammatory drugs. This derivative could be evaluated for its ability to modulate inflammatory pathways.

-

Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as inhibitors of viral enzymes, such as HIV-1 integrase.[6]

The rationale for these potential applications stems from the ability of the indole core to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The methyl groups can enhance binding to hydrophobic pockets within protein targets, and the carboxylic acid group can act as a key hydrogen bond donor and acceptor.

Conclusion

1,3,7-trimethyl-1H-indole-2-carboxylic acid represents a promising, yet underexplored, derivative within the pharmacologically significant class of indole-2-carboxylic acids. Its synthesis is achievable through established methodologies, and its structural features suggest a high potential for biological activity across various therapeutic areas. This technical guide provides a foundational understanding for researchers interested in synthesizing and evaluating this compound for its potential as a novel drug candidate. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its therapeutic potential.

References

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

-

PubMed. (2022, August 5). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. [Link]

-

ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubMed Central. [Link]

-

Der Pharma Chemica. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]

-

PubChem. (n.d.). 3,5,7-Trimethyl-1H-indole-2-carboxylic acid. [Link]

-

RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

ResearchGate. (n.d.). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. [Link]

-

ResearchGate. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

- Google Patents. (n.d.).

-

ChemRxiv. (n.d.). Regiodivergent N1- and C3- Carboxylation of Indoles. [Link]

-

National Center for Biotechnology Information. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. PubMed Central. [Link]

-

PubChem. (n.d.). 1H-indole-2-carboxylic acid trimethylsilyl ester. [Link]

-

ACS Publications. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 2. Fischer Indole Synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. 3,5,7-Trimethyl-1H-indole-2-carboxylic acid | C12H13NO2 | CID 3159613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 1,3,7-Trimethyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3,7-trimethyl-1H-indole-2-carboxylic acid, a substituted indole derivative of significant interest in medicinal chemistry. Due to the absence of a publicly available experimentally determined crystal structure for this specific molecule, this document outlines a robust synthetic pathway, details expected analytical characterizations, and presents a theoretical exploration of its potential solid-state structure based on crystallographic data from analogous compounds. This work aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indole-based compounds.

Introduction: The Significance of Substituted Indole-2-Carboxylic Acids

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities.[1] Derivatives of indole-2-carboxylic acid, in particular, have garnered substantial attention for their therapeutic potential, including their roles as HIV-1 integrase inhibitors, anti-inflammatory agents, and anticancer compounds.[2] The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's physicochemical properties and biological target interactions. The title compound, 1,3,7-trimethyl-1H-indole-2-carboxylic acid, represents a specific substitution pattern with the potential for unique biological activities. A thorough understanding of its synthesis and structural characteristics is paramount for its exploration in drug development programs.

Proposed Synthesis of 1,3,7-Trimethyl-1H-indole-2-carboxylic Acid

The Fischer indole synthesis remains one of the most reliable and versatile methods for the preparation of substituted indoles.[3][4] This classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and a ketone or aldehyde.[5] For the synthesis of 1,3,7-trimethyl-1H-indole-2-carboxylic acid, a plausible and efficient route is the Fischer indole synthesis employing N-methyl-2,6-dimethylphenylhydrazine and pyruvic acid as the key starting materials.

Synthesis of the Key Precursor: N-Methyl-2,6-dimethylphenylhydrazine

The requisite substituted hydrazine, N-methyl-2,6-dimethylphenylhydrazine, can be prepared in a two-step sequence starting from commercially available 2,6-dimethylaniline.

Step 1: Synthesis of 2,6-Dimethylphenylhydrazine

2,6-Dimethylphenylhydrazine can be synthesized from 2,6-dimethylaniline via diazotization followed by reduction.

-

Protocol:

-

To a stirred solution of 2,6-dimethylaniline in aqueous hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then slowly added to a cold solution of tin(II) chloride in concentrated hydrochloric acid.

-

The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.

-

The precipitated 2,6-dimethylphenylhydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried. The free base can be obtained by treatment with a base, such as sodium hydroxide.

-

Step 2: N-Methylation of 2,6-Dimethylphenylhydrazine

The subsequent N-methylation of 2,6-dimethylphenylhydrazine can be achieved using a suitable methylating agent.

-

Protocol:

-

2,6-Dimethylphenylhydrazine is dissolved in a suitable solvent such as dimethylformamide (DMF).

-

A base, for example, potassium carbonate, is added to the solution.

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is added dropwise to the stirred suspension.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

The reaction mixture is then worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield N-methyl-2,6-dimethylphenylhydrazine.

-

Fischer Indole Synthesis of the Target Compound

With the key hydrazine precursor in hand, the final indole can be synthesized.

-

Protocol:

-

N-methyl-2,6-dimethylphenylhydrazine and pyruvic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.[6][7]

-

An acid catalyst, for instance, polyphosphoric acid (PPA) or a Lewis acid like zinc chloride, is added to the mixture.[3]

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Upon completion, the reaction is cooled, and the product is precipitated by the addition of water.

-

The crude 1,3,7-trimethyl-1H-indole-2-carboxylic acid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Spectroscopic and Analytical Characterization

The structural confirmation of the synthesized 1,3,7-trimethyl-1H-indole-2-carboxylic acid would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three methyl groups. The N-methyl group would likely appear as a singlet in the range of 3.7-4.0 ppm. The C3-methyl and C7-methyl groups would also be singlets, with the C3-methyl likely appearing around 2.5 ppm and the C7-methyl at a similar chemical shift. The aromatic protons on the indole ring would appear in the aromatic region (typically 7.0-8.0 ppm). The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, often greater than 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all carbon atoms. The carboxylic acid carbonyl carbon is expected in the range of 165-175 ppm. The three methyl carbons will appear in the aliphatic region. The aromatic and heterocyclic carbons will have characteristic shifts in the 100-140 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration is expected around 1680-1710 cm⁻¹. C-H stretching vibrations for the methyl and aromatic groups will be observed around 2850-3000 cm⁻¹ and above 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum could also provide further structural information.

| Analytical Technique | Expected Observations for 1,3,7-trimethyl-1H-indole-2-carboxylic acid |

| ¹H NMR | Singlets for N-CH₃, C3-CH₃, and C7-CH₃; Aromatic protons (7.0-8.0 ppm); Broad singlet for COOH (>10 ppm) |

| ¹³C NMR | Carbonyl carbon (165-175 ppm); Signals for three methyl carbons; Aromatic and heterocyclic carbons (100-140 ppm) |

| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹); Strong C=O stretch (1680-1710 cm⁻¹) |

| Mass Spectrometry | Accurate mass measurement of the molecular ion confirming the elemental composition. |

Theoretical Crystal Structure Analysis

In the absence of experimental single-crystal X-ray diffraction data for 1,3,7-trimethyl-1H-indole-2-carboxylic acid, a theoretical analysis based on the known crystal structures of analogous indole derivatives can provide valuable insights into its likely solid-state conformation and packing. Computational crystal structure prediction (CSP) methods can also be employed to generate and rank plausible crystal structures.[8][9]

Expected Molecular Conformation and Intermolecular Interactions

Based on the crystal structures of similar indole-2-carboxylic acids, it is highly probable that 1,3,7-trimethyl-1H-indole-2-carboxylic acid will form hydrogen-bonded dimers in the solid state.[10][11] The carboxylic acid groups of two molecules are expected to form a centrosymmetric dimer via strong O-H···O hydrogen bonds.

The planarity of the indole ring system will likely be maintained. The presence of the N-methyl group will preclude the N-H···O hydrogen bonding that is often observed in N-unsubstituted indoles.[11] The overall crystal packing will be influenced by a combination of these strong hydrogen bonds and weaker van der Waals interactions, including potential π-π stacking between the indole rings of adjacent dimers. The methyl groups at the C3 and C7 positions will influence the steric hindrance and may affect the efficiency of π-π stacking.

Hypothetical Crystal Packing

A plausible crystal packing arrangement would involve layers of the hydrogen-bonded dimers. The orientation of these layers relative to one another would be determined by the optimization of the weaker intermolecular forces. A herringbone-like arrangement, common for aromatic molecules, is a possible packing motif.[11]

Potential Applications and Future Directions

Derivatives of indole-2-carboxylic acid are being actively investigated for a variety of therapeutic applications. Notably, they have shown promise as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[2] The specific substitution pattern of 1,3,7-trimethyl-1H-indole-2-carboxylic acid may confer unique binding properties to this or other biological targets. Further research is warranted to explore its potential as an antiviral, anticancer, or anti-inflammatory agent.

The synthesis and full characterization, including single-crystal X-ray diffraction, of 1,3,7-trimethyl-1H-indole-2-carboxylic acid are critical next steps. An experimentally determined crystal structure would provide definitive information on its solid-state conformation and packing, which is crucial for understanding its physical properties, such as solubility and stability, and for structure-based drug design efforts.

Conclusion

This technical guide has provided a comprehensive overview of 1,3,7-trimethyl-1H-indole-2-carboxylic acid, a molecule of interest for which no experimental crystal structure is currently available. A robust synthetic route via the Fischer indole synthesis has been proposed, along with detailed protocols for the preparation of the necessary precursors. The expected spectroscopic and analytical data for the target compound have been outlined to aid in its characterization. Furthermore, a theoretical analysis of its potential crystal structure, based on the known solid-state behavior of analogous compounds, has been presented. This guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery, providing a solid foundation for the synthesis, characterization, and further investigation of this promising indole derivative.

References

-

Wikipedia. Fischer indole synthesis. Available online: [Link]

- El-Malah, A. A., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53645-53663.

-

Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available online: [Link]

- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 834-846.

- Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-106). John Wiley & Sons, Ltd.

- Smith, G., et al. (2003). Molecular Cocrystals of Carboxylic Acids. XXXIII The Crystal Structure of the 1 : 1 Adduct of Indole-2-carboxylic Acid with 5-Nitroquinoline. Australian Journal of Chemistry, 56(6), 627-630.

- Price, S. L. (2014). Computational prediction of organic crystal structures. UCL Discovery.

- Almutairi, M. S., et al. (2017). Crystal structure of methyl 1H-indole-2-carboxylate, C10H9NO2.

- Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.

- Kim, S., et al. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery, 2(5), 1467-1476.

- Google Patents. (2008). Method for preparing 3,4-dimethyl phenylhydrazine. CN101157637A.

- van de Streek, J. (2012). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. ePrints Soton.

- Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.

-

LookChem. 2,6-dimethyl phenyl hydrazine 603-77-0 wiki. Available online: [Link]

- Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.

- Price, S. L. (2008). Computational prediction of organic crystal structures and polymorphism.

- Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.

- Google Patents. (2014). Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. CN103570645A.

-

Organic Syntheses. unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. Available online: [Link]

- Tuckerman Research Group. Crystal structure prediction. NYU Web Publishing.

- Schmalzbauer, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7356-7360.

- Sridhar, S. K., et al. (2012). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 4(4), 1523-1528.

Sources

- 1. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Fischer Indole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

spectroscopic data for 1,3,7-trimethyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3,7-Trimethyl-1H-indole-2-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic signature of 1,3,7-trimethyl-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted spectroscopic data, explains the rationale behind analytical techniques, and presents robust protocols for data acquisition and validation. Our approach is grounded in fundamental principles and draws upon established data for structurally related indole derivatives to construct a reliable analytical profile.

Introduction: The Molecular Profile

1,3,7-Trimethyl-1H-indole-2-carboxylic acid is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern—methylation at the N-1, C-3, and C-7 positions, with a carboxylic acid at C-2—confers distinct physicochemical properties that influence its biological activity and pharmacokinetic profile.

Accurate structural elucidation and purity assessment are non-negotiable in the development of such compounds. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are the cornerstones of this process. This guide provides a predictive but expertly reasoned framework for interpreting the data from these techniques for our target molecule.

Below is the chemical structure of 1,3,7-trimethyl-1H-indole-2-carboxylic acid, which forms the basis for all subsequent spectroscopic predictions.

Caption: Structure of 1,3,7-trimethyl-1H-indole-2-carboxylic acid.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is the first line of analysis for confirming the presence of key functional groups. For carboxylic acids, the most telling signals are the broad O-H stretch from the acid proton and the sharp C=O stretch of the carbonyl group. The positions of these bands provide insight into the molecular environment, such as hydrogen bonding.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Assignment |

| ~3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid O-H |

| ~3000-2850 | Medium | C-H Stretch | Methyl (CH₃) groups |

| ~1710-1680 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O (dimeric) |

| ~1600, ~1470 | Medium-Weak | C=C Stretch | Aromatic ring of the indole |

| ~1300-1200 | Strong | C-O Stretch | Carboxylic Acid C-O |

Causality and Interpretation:

-

O-H Stretch (3300-2500 cm⁻¹): The characteristic extreme broadness of this peak is a direct result of intermolecular hydrogen bonding between carboxylic acid molecules, forming dimers in the solid or concentrated phase.[1][2] This is one of the most reliable indicators of a carboxylic acid.

-

C=O Stretch (1710-1680 cm⁻¹): The carbonyl stretch is expected at a lower frequency (typically ~1710 cm⁻¹) due to the same hydrogen-bonding that broadens the O-H stretch.[1][2] If the molecule were monomeric (e.g., in a very dilute non-polar solvent), this peak would shift to a higher wavenumber (~1760 cm⁻¹).[1][2]

-

C-H Stretches (3000-2850 cm⁻¹): These signals arise from the methyl groups. Aromatic C-H stretches (typically >3000 cm⁻¹) are also expected from the benzene portion of the indole ring.[3]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a modern, rapid technique requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid 1,3,7-trimethyl-1H-indole-2-carboxylic acid powder onto the crystal.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background, yielding a clean transmittance or absorbance spectrum.

Trustworthiness: This protocol is self-validating. The presence of the intensely broad O-H and the strong C=O bands, along with the C-H and aromatic C=C signals, provides a multi-point confirmation of the primary structural features. The absence of significant peaks in other regions (e.g., N-H stretch around 3400 cm⁻¹, as the indole nitrogen is methylated) further validates the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton. For our target molecule, NMR will confirm the substitution pattern and the identity of all functional groups.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | COOH | The acidic proton is highly deshielded and often broad due to exchange. |

| ~7.5-7.6 | Doublet | 1H | H-4 | Aromatic proton adjacent to the electron-donating methyl group at C-7. |

| ~7.1-7.2 | Triplet | 1H | H-5 | Aromatic proton coupled to both H-4 and H-6. |

| ~6.9-7.0 | Doublet | 1H | H-6 | Aromatic proton adjacent to the electron-donating methyl group at C-7. |

| ~4.0 | Singlet | 3H | N-CH₃ (1) | Methyl group on nitrogen is deshielded by the aromatic system. |

| ~2.6 | Singlet | 3H | C-CH₃ (7) | Aromatic methyl group. |

| ~2.4 | Singlet | 3H | C-CH₃ (3) | Methyl group on the pyrrole ring. |

Causality and Interpretation:

-

Aromatic Region (δ 6.9-7.6): The three protons on the benzene ring (H-4, H-5, H-6) will appear as distinct, coupled signals (doublets and a triplet), confirming the 7-methyl substitution pattern.

-

Methyl Singlets: The three methyl groups are in different chemical environments and are not coupled to any protons, so they will each appear as sharp singlets. Their distinct chemical shifts confirm their positions: the N-methyl is typically the most deshielded, followed by the aromatic C-7 methyl, and then the C-3 methyl.

-

Carboxylic Acid Proton: This proton is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. Its signal can be very broad and may not integrate perfectly. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C=O | Carboxylic acid carbonyl carbon. |

| ~137 | C-7a | Quaternary carbon at the ring junction. |

| ~135 | C-3a | Quaternary carbon at the ring junction. |

| ~130 | C-2 | Quaternary carbon attached to the carboxylic acid. |

| ~128 | C-7 | Aromatic carbon bearing a methyl group. |

| ~124 | C-5 | Aromatic CH. |

| ~121 | C-4 | Aromatic CH. |

| ~118 | C-6 | Aromatic CH. |

| ~110 | C-3 | Quaternary carbon bearing a methyl group. |

| ~32 | N-CH₃ (1) | N-methyl carbon. |

| ~21 | C-CH₃ (7) | Aromatic methyl carbon. |

| ~12 | C-CH₃ (3) | C-3 methyl carbon. |

Causality and Interpretation:

-

Quaternary Carbons: The structure has five quaternary carbons (C-2, C-3, C-3a, C-7, C-7a) which will be visible in a standard ¹³C NMR spectrum but absent in a DEPT-135 or DEPT-90 experiment. This provides a powerful validation point.

-

Carbonyl Carbon: The carboxylic acid carbon is the most deshielded, appearing far downfield.

-

Methyl Carbons: The three methyl carbons will appear in the upfield region (δ < 40 ppm).

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typical.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For complete assignment, acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound, which is crucial for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict a unique molecular formula.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₂H₁₃NO₂

-

Monoisotopic Mass: 203.0946 g/mol

-

Technique: Electrospray Ionization (ESI) is ideal for this molecule due to the polar carboxylic acid group.

-

Expected Ions:

-

Positive Mode [M+H]⁺: m/z 204.1019

-

Negative Mode [M-H]⁻: m/z 202.0873

-

Causality and Interpretation:

-

Ionization: In ESI positive mode, the molecule will readily accept a proton (H⁺), likely at the indole nitrogen or carbonyl oxygen, to form the [M+H]⁺ ion. In negative mode, the acidic proton of the carboxylic acid is easily lost, forming the [M-H]⁻ ion.

-

Fragmentation: A common fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxyl group, which can help confirm the presence of this feature.

Protocol: High-Resolution Mass Spectrometry (HRMS) via LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: The sample is sprayed through a high-voltage capillary, creating charged droplets that evaporate to yield gas-phase ions.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or TOF). The instrument is calibrated to ensure high mass accuracy (< 5 ppm).

-

Data Analysis: The measured mass of the molecular ion is compared to the theoretical mass calculated for the formula C₁₂H₁₃NO₂. A match within 5 ppm error provides high confidence in the elemental composition.

Trustworthiness: The combined data from IR, NMR, and HRMS create a self-validating analytical system. IR confirms the functional groups, NMR provides the exact atomic connectivity, and HRMS verifies the elemental formula. Any deviation in one technique would be flagged by the others, ensuring the highest level of confidence in the final structural assignment.

Caption: Integrated workflow for spectroscopic validation.

References

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. [Link]

-

Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. [Link]

-

Titi, A., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]

-

1H-indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST Chemistry WebBook. [Link]

-

3-Methyl-1H-indole-2-carboxylic acid. (n.d.). PubChem. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. (2019). Semantic Scholar. [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. [Link]

Sources

13C NMR Analysis of 1,3,7-Trimethyl-1H-indole-2-carboxylic Acid: A Strategic Elucidation Guide

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 1,3,7-trimethyl-1H-indole-2-carboxylic acid using Carbon-13 Nuclear Magnetic Resonance (

This document outlines a self-validating experimental protocol, moving from sample preparation to advanced 2D correlation strategies (HMBC/HSQC), designed to provide unambiguous structural proof for drug discovery applications.

Part 1: Structural Context & Electronic Environment

Before acquisition, one must understand the magnetic environment. The molecule (

The Methyl Challenge

The three methyl groups reside in drastically different electronic environments:

-

N-Methyl (Position 1): Deshielded by the electronegative nitrogen.

-

C3-Methyl: Located on the electron-rich pyrrole ring, typically the most shielded.

-

C7-Methyl: Located on the benzenoid ring; subject to peri-interaction with the N-methyl group, leading to specific steric compression shifts.

The Quaternary Bottleneck

The molecule contains five quaternary carbons (C2, C3, C3a, C7a, C=O). These nuclei often exhibit long spin-lattice relaxation times (

Part 2: Experimental Protocol (Self-Validating System)

To ensure data integrity, follow this optimized workflow. This protocol minimizes artifactual broadening and maximizes quaternary carbon sensitivity.

Solvent Selection

-

Primary Choice: DMSO-d

(Dimethyl sulfoxide-d -

Rationale: The carboxylic acid moiety at C2 can induce dimerization in non-polar solvents like CDCl

, leading to peak broadening and chemical shift variability. DMSO-d

Acquisition Parameters (The "Application Scientist" Standard)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias if integration is required (though rare for

C). -

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

-

Why? Quaternary carbons (especially the C=O and C2) have few relaxation pathways. A short D1 saturates these signals, causing them to disappear.

-

-

Spectral Width: 240 ppm (to capture the C=O comfortably).

-

Scans (NS): Minimum 1024 scans (for ~10 mg sample) to resolve low-intensity quaternary peaks.

Part 3: Spectral Assignment Strategy

The following table synthesizes predicted chemical shifts based on substituent increment analysis and analogous indole derivatives (e.g., 3-methylindole, 1-methylindole, and indole-2-carboxylic acid).

Table 1: Predicted C NMR Chemical Shifts (DMSO-d )

| Carbon Position | Type | Predicted Shift ( | Diagnostic Feature |

| C=O (Carboxyl) | Quaternary | 162.0 – 165.0 | Most deshielded signal; characteristic of conjugated acids. |

| C2 | Quaternary | 128.0 – 132.0 | Substituted by N, C3, and COOH. Deshielded by COOH. |

| C7a | Quaternary | 134.0 – 136.0 | Bridgehead carbon; deshielded by N-attachment. |

| C3a | Quaternary | 126.0 – 128.0 | Bridgehead carbon. |

| C3 | Quaternary | 110.0 – 115.0 | Shielded relative to benzene ring; substituted by Methyl. |

| C6 | CH | 120.0 – 122.0 | Typical aromatic CH. |

| C5 | CH | 119.0 – 121.0 | Typical aromatic CH. |

| C4 | CH | 118.0 – 120.0 | Typical aromatic CH. |

| C7 | Quaternary | 118.0 – 122.0 | Substituted by Methyl. |

| N-CH | Methyl | 31.0 – 33.0 | Diagnostic: Significantly deshielded by Nitrogen. |

| 7-CH | Methyl | 17.0 – 19.0 | Benzenoid methyl; distinct from C3-Me. |

| 3-CH | Methyl | 9.0 – 11.0 | Diagnostic: Highly shielded (upfield) pyrrole methyl. |

Part 4: Advanced Verification (2D NMR Workflow)

Relying solely on 1D

The HMBC "Handshake"

-

N-Me (Protons ~4.0 ppm): Will show a strong 3-bond correlation (

) to C2 and C7a . This definitively identifies the bridgehead carbons. -

3-Me (Protons ~2.3 ppm): Will correlate to C2 , C3 , and C3a .

-

Critical Check: If the methyl protons correlate to the Carboxyl carbon (weak 4-bond), the assignment is incorrect. 3-Me should not see C=O strongly.

-

-

7-Me (Protons ~2.5 ppm): Will correlate to C6 , C7 , and C7a .

Visualization of Signaling Pathways (Assignment Logic)

Caption: Figure 1. Logical workflow for the unambiguous assignment of trimethylindole derivatives using 1D and 2D NMR techniques.

Structural Connectivity Map (HMBC)

The following diagram illustrates the specific Heteronuclear Multiple Bond Correlations (HMBC) required to validate the position of the quaternary carbons.

Caption: Figure 2. Key HMBC correlations. Arrows indicate proton-to-carbon connectivity (from Methyl protons to Quaternary carbons).

References

-

SDBS Spectral Database for Organic Compounds. Spectrum No. 13C-NMR of Indole Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

-

Morales-Ríos, M. S., et al. (1987).[1] "13C NMR spectroscopy of indole derivatives." Magnetic Resonance in Chemistry. (Provides foundational increment values for methylated indoles).

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Available at: [Link] (Standard for solvent referencing in DMSO-d6).

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Technical Guide: FTIR Characterization of 1,3,7-Trimethyl-1H-Indole-2-Carboxylic Acid

Executive Summary

1,3,7-trimethyl-1H-indole-2-carboxylic acid represents a sterically congested, polysubstituted indole scaffold often utilized as a pharmacophore in antiviral and anticancer drug discovery. Its structural integrity relies on the precise methylation of the N1, C3, and C7 positions, alongside the retention of the C2-carboxylic acid functionality.

This guide provides a rigorous framework for the vibrational spectroscopic characterization of this molecule. Unlike simple indoles, the proximity of the C2-carboxyl group to the C3-methyl group, combined with the electronic influence of the N1-methyl and C7-methyl substituents, creates a unique spectral fingerprint. This document outlines the theoretical basis, experimental protocols, and critical signal assignments required to validate the identity and purity of this compound using Fourier Transform Infrared (FTIR) spectroscopy.

Part 1: Structural Context & Theoretical Predictions[1]

To accurately interpret the spectrum, one must first deconstruct the molecule into its vibrational oscillators. The steric and electronic environment of this specific derivative leads to predictable shifts from standard indole values.

The "Silent" N-H Region (Diagnostic Check #1)

The most critical quality control (QC) check for this molecule is a negative result .

-

Standard Indole: Typically exhibits a sharp, intense N-H stretching band at 3300–3450 cm⁻¹ .[1]

-

Target Molecule: Due to N1-methylation, this band must be absent . The presence of any signal here indicates incomplete methylation or hydrolysis of the starting material.

The Conjugated Carboxyl Group (Diagnostic Check #2)

The C2-carboxylic acid is conjugated with the indole double bond (C2=C3).

-

Electronic Effect: Conjugation delocalizes the

-electrons of the carbonyl group, reducing the bond order. This lowers the stretching frequency compared to aliphatic acids (typically ~1710 cm⁻¹). -

Steric Effect (Expert Insight): The presence of a C3-methyl group introduces steric strain (A(1,3) strain) against the C2-carboxyl group. This may force the carboxyl group slightly out of planarity with the indole ring.

-

Result: If planarity is broken, conjugation decreases, and the C=O stretch may shift slightly higher (blue shift) compared to unsubstituted indole-2-carboxylic acid.

-

Methylation Pattern (C-H Stretches)

The molecule contains three distinct methyl environments:

-

N-Me (Position 1): Electron-rich environment.

-

C-Me (Position 3): Attached to the electron-rich pyrrole ring.

-

C-Me (Position 7): Attached to the benzenoid ring.

-

Prediction: This results in a complex aliphatic C-H stretching region (<3000 cm⁻¹) with multiple overlapping bands, distinct from the aromatic C-H stretches (>3000 cm⁻¹).

Part 2: Experimental Methodology (Self-Validating Protocol)

This protocol is designed to eliminate common artifacts (water vapor, CO₂) and ensure high-resolution data suitable for publication or regulatory filing.

Instrument Parameters

-

Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic water interference in the O-H region.

-

Crystal Material: Diamond or ZnSe (Diamond preferred for durability).

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

-

Scans: Minimum 32 scans (64 recommended for signal-to-noise ratio > 100:1).

-

Apodization: Blackman-Harris 3-term.

Step-by-Step Workflow

-

Background Acquisition:

-

Clean crystal with isopropanol. Ensure dry.

-

Acquire air background. Validation: Check for CO₂ doublet (2350 cm⁻¹). If absorbance >0.005, purge chamber and re-acquire.

-

-

Sample Preparation:

-

Place ~5 mg of solid sample on the crystal.

-

Apply pressure using the anvil until the force gauge reaches the "High" or "Optimal" zone (ensure intimate contact).

-

-

Data Collection:

-

Post-Processing:

-

Apply ATR correction (if comparing to library transmission spectra).

-

Baseline correct (only if significant drift is observed).

-

Part 3: Spectral Analysis & Band Assignment

The following table synthesizes theoretical values with empirical data from analogous indole-2-carboxylic acid derivatives.

Table 1: Critical Vibrational Assignments

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Diagnostic Notes |

| O-H (Acid) | Stretch (H-bonded dimer) | 3300 – 2500 (Broad) | Very broad "hump" underlying the C-H stretches. Indicates carboxylic acid is intact (dimerized). |

| Ar-H | Stretch | 3010 – 3060 | Weak, sharp peaks. Specific to the indole ring protons (H4, H5, H6). |

| Alk-H (Methyls) | Stretch (asym/sym) | 2980 – 2850 | Multiple bands due to N-Me, C3-Me, and C7-Me. Intensity confirms high methylation count. |

| C=O (Acid) | Stretch | 1670 – 1690 | Strongest peak. Lower than aliphatic acids (1710) due to conjugation, but potentially higher than planar analogs due to steric twist. |